1-Cyclopentylpiperidin-4-ol
Overview
Description
1-Cyclopentylpiperidin-4-ol is a chemical compound with the molecular formula C10H19NO It is a piperidine derivative, characterized by a cyclopentyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with piperidin-4-one under reductive amination conditions. This reaction typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Cyclopentylpiperidin-4-one
Reduction: Cyclopentylpiperidin-4-amine
Substitution: Various substituted piperidines depending on the substituent introduced.
Scientific Research Applications
1-Cyclopentylpiperidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, including those with antiviral and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 1-Cyclopentylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of piperidin-4-ol have been studied for their ability to act as antagonists of the CCR5 receptor, which is involved in the entry of HIV into cells. This interaction is mediated through the formation of a salt-bridge between the basic nitrogen atom in the piperidine ring and the receptor, along with hydrophobic interactions with lipophilic groups .
Comparison with Similar Compounds
1-Cyclopentylpiperidin-4-ol can be compared with other piperidine derivatives:
1-Cyclopentylpiperidin-4-amine: Similar in structure but with an amine group instead of a hydroxyl group, leading to different reactivity and applications.
1-(4-Fluorobenzyl)piperidin-4-ol: Contains a fluorobenzyl group, which imparts different pharmacological properties.
1-(3,4-Dichlorobenzyl)piperidin-4-ol: The presence of dichlorobenzyl groups enhances its activity against certain biological targets
Properties
IUPAC Name |
1-cyclopentylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-5-7-11(8-6-10)9-3-1-2-4-9/h9-10,12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMYBDCXKKGIHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617139 | |
Record name | 1-Cyclopentylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832735-53-2 | |
Record name | 1-Cyclopentylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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